

In-Depth Technical Guide: Solubility of Sulfamethoxypyridazine-d3

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Compound of Interest

Compound Name: Sulfamethoxypyridazine-d3

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This technical guide provides a comprehensive overview of the solubility of **Sulfamethoxypyridazine-d3** in various solvents. Given the limited direct data on the deuterated form, this guide leverages data from its non-deuterated counterpart, Sulfamethoxypyridazine, based on the widely accepted principle that isotopic labeling has a negligible effect on solubility. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a typical analytical workflow.

Core Focus: Solubility and Analysis of Sulfamethoxypyridazine

Sulfamethoxypyridazine is a long-acting sulfonamide antibiotic. Its deuterated isotopologue, **Sulfamethoxypyridazine-d3**, is often used as an internal standard in pharmacokinetic and metabolic studies. Understanding its solubility is crucial for the development of analytical methods, formulation design, and in vitro and in vivo experimental setups.

Quantitative Solubility Data

The solubility of Sulfamethoxypyridazine in a range of common laboratory solvents is summarized in the table below. This data has been compiled from various sources and provides a comparative overview of its dissolution characteristics.

Solvent	Solubility (mg/mL)	Comments
Dimethyl Sulfoxide (DMSO)	50 - 56[1][2]	High solubility.
Dimethylformamide (DMF)	50[1]	High solubility.
DMSO:PBS (pH 7.2) (1:1)	0.5[1]	Moderate solubility in a mixed aqueous buffer system.
Ethanol	0.3[1]	Low solubility.
Water	0.325[3]	Very low solubility. Another source reports 579.5 mg/L (approximately 0.58 mg/mL) at 25°C[4].
Methanol	Slightly Soluble	Quantitative data is not readily available, but it is described as slightly soluble.
Acetonitrile	Soluble	While specific quantitative data is limited, solutions of Sulfamethoxypyridazine in acetonitrile are commercially available, indicating solubility.
Acetone	Slightly Soluble	Described as slightly soluble[5].
Aqueous Alkali Hydroxide Solutions	Freely Soluble	Readily dissolves in basic aqueous solutions[5].

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation solubility of **Sulfamethoxypyridazine-d3** in a chosen solvent at a controlled temperature.

Materials:

- **Sulfamethoxypyridazine-d3** (solid form)
- Solvent of interest (e.g., water, ethanol, DMSO)
- Glass vials with screw caps
- Orbital shaker or wrist-action shaker in a temperature-controlled incubator
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- Analytical balance
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

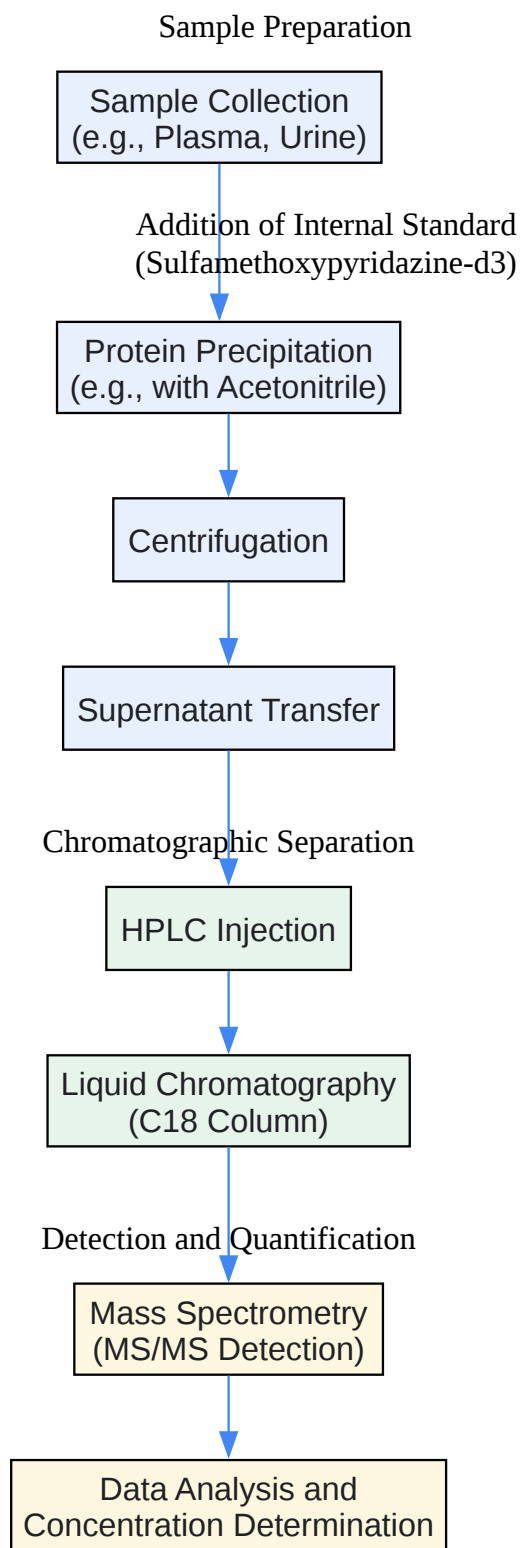
- **Preparation of Supersaturated Solution:** Add an excess amount of solid **Sulfamethoxypyridazine-d3** to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.
- **Equilibration:** Tightly cap the vials and place them in a shaker within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After the equilibration period, remove the vials and allow them to stand undisturbed at the same temperature to allow the excess solid to settle. To further ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter into

a clean vial. This step is critical to remove any remaining undissolved microparticles.

- Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the concentration of **Sulfamethoxypyridazine-d3** in the diluted sample using a validated analytical method, such as HPLC-UV.
- Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Analytical Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of sulfonamides, such as **Sulfamethoxypyridazine-d3**, in a biological matrix. This workflow is essential for pharmacokinetic and bioequivalence studies.



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Analytical Workflow for Sulfonamide Quantification

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